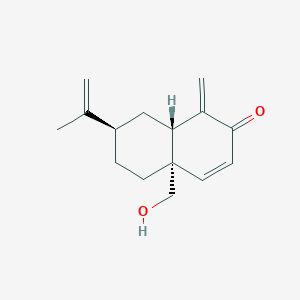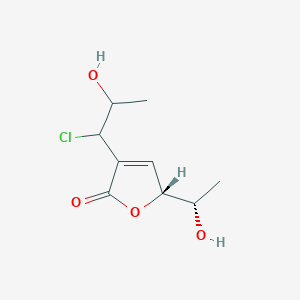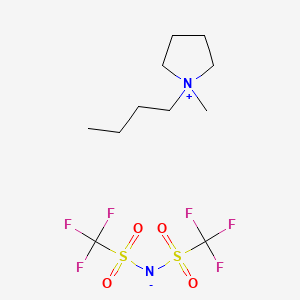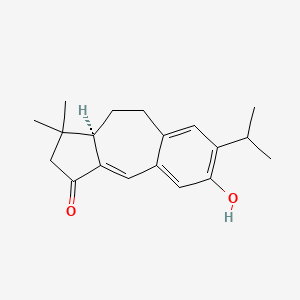
Salvimultine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salvimultine is a natural product found in Salvia multicaulis with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Isolation
- Salvimultine, a noricetexane diterpene, was isolated from Salvia multicaulis. Its chemical structure was determined using various spectroscopic methods, including 1D and 2D NMR, and high-resolution mass spectrometry (Ulubelen & Topçu, 2000).
Comparative Phytochemical Analysis
- Research comparing the phytochemical contents of in vivo and in vitro samples of Salvia species, including Salvia siirtica, noted the presence of various compounds like ferruginol, sugiol, salvigenin, and β-sitosterol. This study highlighted the importance of plant material nature, solvent choice, and plant part used in determining the chemical content (Fidan et al., 2021).
Therapeutic Potential of Related Compounds
- Salvigenin, a compound related to salvimultine, has been identified in various Salvia species. It exhibits pharmacological properties such as cytotoxic effects on different cancer cell lines and potential in treating diabetes and protecting cells against oxidative stress (Patel, 2021).
Pharmacological Update on Related Species
- Alangium salviifolium, another plant in the Salvia family, is reported to contain various bioactive phytochemicals with efficacy against hypertension, diabetes, epilepsy, cancer, inflammation, etc. This indicates the potential pharmacological significance of related species in the Salvia family (Panara et al., 2016).
Norditerpenoids and Diterpenoids with Antituberculous Activity
- From the roots of Salvia multicaulis, norditerpenoids and diterpenoids, including salvipimarone, were isolated and found to have significant antituberculous activity (Ulubelen et al., 1997).
Cytotoxicity of Related Diterpenoids
- Diterpenoids salvimulticanol and salvimulticaoic acid, along with known diterpenoids from Salvia multicaulis, were isolated and found to exhibit cytotoxicity towards multidrug-resistant cancer cells, highlighting the potential of salvimultine-related compounds in cancer research (Hegazy et al., 2018).
Eigenschaften
Produktname |
Salvimultine |
|---|---|
Molekularformel |
C19H24O2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
(3aR)-8-hydroxy-3,3-dimethyl-7-propan-2-yl-2,3a,4,5-tetrahydrobenzo[g]azulen-1-one |
InChI |
InChI=1S/C19H24O2/c1-11(2)14-7-12-5-6-16-15(8-13(12)9-17(14)20)18(21)10-19(16,3)4/h7-9,11,16,20H,5-6,10H2,1-4H3/t16-/m0/s1 |
InChI-Schlüssel |
AKCVZZQZSFNKEB-INIZCTEOSA-N |
Isomerische SMILES |
CC(C)C1=C(C=C2C=C3[C@H](CCC2=C1)C(CC3=O)(C)C)O |
Kanonische SMILES |
CC(C)C1=C(C=C2C=C3C(CCC2=C1)C(CC3=O)(C)C)O |
Synonyme |
salvimultine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



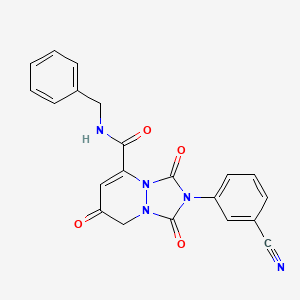
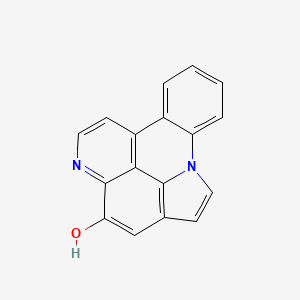
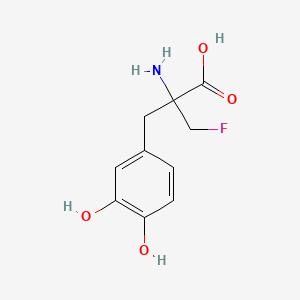
![3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1250276.png)
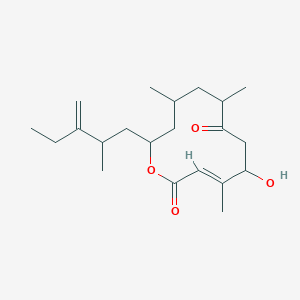
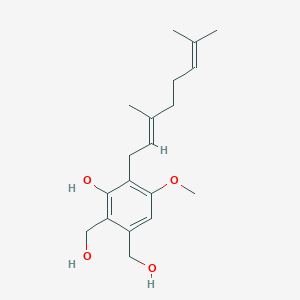
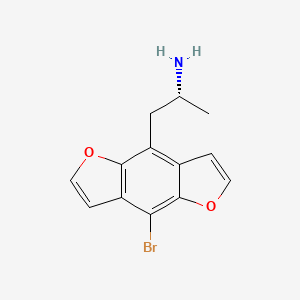
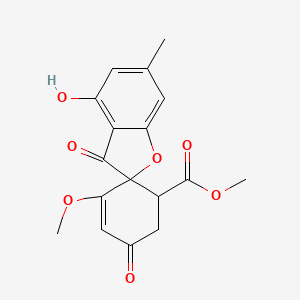
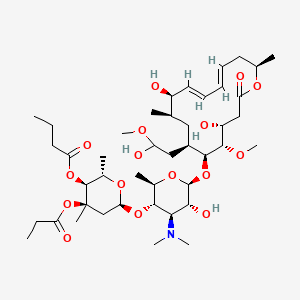
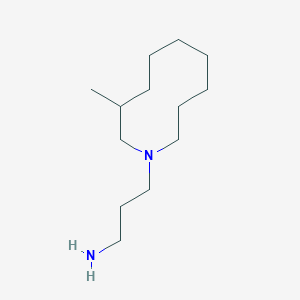
![N-(6-oxo-5,6-dihydrobenzo[c][1,5]naphthyridin-2-yl)-2-(4-pyrrolidin-1-ylpiperidin-1-yl)acetamide](/img/structure/B1250293.png)
